1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL is a heterocyclic organic compound that has garnered attention in recent years due to its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyrazole ring, with a hydroxyl group attached to the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which 1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL exerts its effects involves interactions with specific molecular targets. For instance, it may act on G protein-coupled receptors (GPCRs), influencing various signaling pathways within cells. These interactions can regulate biological processes such as enzyme activity, gene expression, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL can be compared with other similar compounds, such as:
1H,4H,5H,6H-Cyclopenta[C]pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and applications.
3-iodo-1H,4H,5H,6H-Cyclopenta[C]pyrazole:
1H,4H,5H,6H-Cyclopenta[C]pyrazole-6-carboxylic acid hydrochloride: This derivative has a carboxylic acid group and is often used in different chemical contexts.
Eigenschaften
Molekularformel |
C6H8N2O |
---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol |
InChI |
InChI=1S/C6H8N2O/c9-6-2-1-5-4(6)3-7-8-5/h3,6,9H,1-2H2,(H,7,8) |
InChI-Schlüssel |
TVEXASYSIRFPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1O)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.